Anagestone acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anagestone acetate is synthesized through the acylation of anagestone, which is 3-deketo-6α-methyl-17α-hydroxyprogesterone . The synthesis involves the esterification of the hydroxyl group at the C17 position with acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Anagestone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
Scientific Research Applications
Anagestone acetate has been used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of other steroidal compounds.
Biology: Studying the effects of progestins on cellular processes.
Medicine: Investigating its potential as a contraceptive and its effects on hormone regulation.
Industry: Used in the development of pharmaceutical formulations.
Mechanism of Action
Anagestone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound acts as a prodrug, being converted into its active form, medroxyprogesterone acetate, which then exerts its progestogenic effects .
Comparison with Similar Compounds
Medroxyprogesterone acetate: A closely related compound with similar progestogenic effects.
Chlormadinone acetate: Another progestin with similar applications.
Megestrol acetate: Used in hormone therapy and cancer treatment.
Uniqueness: Anagestone acetate is unique due to its specific chemical structure, which includes the absence of a C3 ketone and the presence of a C17 acetate ester. This structural difference influences its pharmacokinetics and pharmacodynamics compared to other progestins .
Properties
CAS No. |
3137-73-3 |
---|---|
Molecular Formula |
C24H36O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H36O3/c1-15-14-18-20(22(4)11-7-6-8-19(15)22)9-12-23(5)21(18)10-13-24(23,16(2)25)27-17(3)26/h8,15,18,20-21H,6-7,9-14H2,1-5H3/t15-,18+,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
KDLNOQQQEBKBQM-DICPTYMLSA-N |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CCCC4)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |
Key on ui other cas no. |
3137-73-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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